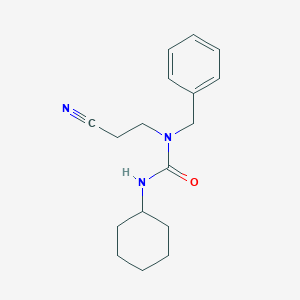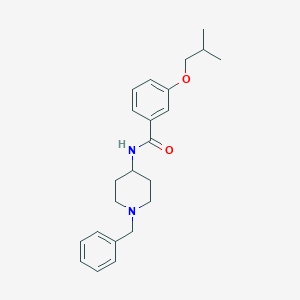![molecular formula C10H8ClF3N2O4 B240839 Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate, also known as MNTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of chemistry and biology, particularly in the development of new drugs and treatments for various diseases.
Scientific Research Applications
Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use in the development of new drugs and treatments for various diseases. Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of conditions such as arthritis and chronic pain. Additionally, Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. By inhibiting COX-2 activity, Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate has been found to have a number of biochemical and physiological effects in the body. Studies have shown that it can reduce the production of inflammatory molecules such as prostaglandins and cytokines, which are involved in the inflammatory response. Additionally, Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate has been found to reduce the expression of certain genes that are involved in the inflammatory response. These effects make Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate a promising candidate for the treatment of inflammatory conditions such as arthritis and chronic pain.
Advantages and Limitations for Lab Experiments
Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it an ideal candidate for use in drug development and testing. Additionally, Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate has been found to be relatively non-toxic, with studies showing that it has a low risk of adverse effects. However, there are also some limitations to the use of Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate. One area of interest is the development of new drugs and treatments based on the compound. Researchers are also interested in further exploring the mechanism of action of Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate and its potential applications in the treatment of various diseases. Additionally, there is ongoing research into the synthesis and purification of Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate, with the goal of improving its efficiency and reducing the cost of production.
In conclusion, Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it an ideal candidate for the development of new drugs and treatments for various diseases, particularly those involving inflammation and pain. While there are still many questions to be answered about the compound, ongoing research is providing new insights into its mechanism of action and potential uses.
Synthesis Methods
Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-nitro-4-(trifluoromethyl)aniline with methyl acetate in the presence of a catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography. The synthesis of Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate is a complex process that requires careful attention to detail and expertise in organic chemistry.
properties
Product Name |
Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate |
|---|---|
Molecular Formula |
C10H8ClF3N2O4 |
Molecular Weight |
312.63 g/mol |
IUPAC Name |
methyl 2-[2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate |
InChI |
InChI=1S/C10H8ClF3N2O4/c1-20-8(17)4-15-9-6(11)2-5(10(12,13)14)3-7(9)16(18)19/h2-3,15H,4H2,1H3 |
InChI Key |
DXZQQCWQWKRAKJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)

![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)